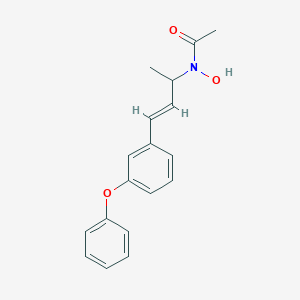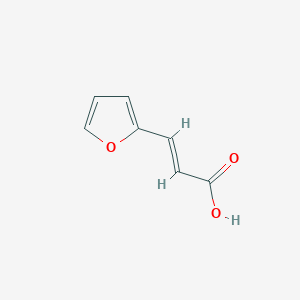
3-(2-呋喃基)丙烯酸
概述
描述
3-(2-Furyl)acrylic acid, also known as Furan-2-acrylic acid or Furfurylideneacetic acid, is a chemical compound with the empirical formula C7H6O3 . It is a reactant used in the preparation of heteroaryl-substituted bis-trifluoromethyl carbinols and trifluoroacetophenone derivatives malonyl-CoA decarboxylase (MCD) inhibitors .
Synthesis Analysis
The renewable synthesis of 3-(2-Furyl)acrylic acid and its novel-substituted derivatives starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . Piperidinium acetate is used as the catalyst, which affords good to excellent isolated yields of the acrylic acids under solvent-free conditions .
Molecular Structure Analysis
The molecular weight of 3-(2-Furyl)acrylic acid is 138.12 . The SMILES string representation of the molecule is OC(=O)\\C=C\\c1ccco1 .
Chemical Reactions Analysis
The substituted 3-(2-Furyl)acrylic acids are esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . The 3-(2-Furyl)acrylic acids containing acid-sensitive functional groups on the furan ring are esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction . Moreover, the olefinic group is selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .
Physical And Chemical Properties Analysis
3-(2-Furyl)acrylic acid is a white to light yellow crystal powder . It has a boiling point of 286 °C and a melting point range of 139-141 °C .
科学研究应用
Sustainable Chemical Building Units
3-(2-Furyl)acrylic acid and its novel-substituted derivatives have potential applications as sustainable chemical building units . They are synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . This renewable synthesis process is a step towards transitioning from a petroleum-based economy to a sustainable bioeconomy .
Preparation of Heteroaryl-Substituted Bis-Trifluoromethyl Carbinols
3-(2-Furyl)acrylic acid is used as a reactant in the preparation of heteroaryl-substituted bis-trifluoromethyl carbinols . These compounds have potential applications in various fields of chemistry due to their unique structural and electronic properties.
Preparation of Trifluoroacetophenone Derivatives
Trifluoroacetophenone derivatives, which are important in medicinal chemistry and as building blocks in organic synthesis, can be prepared using 3-(2-Furyl)acrylic acid .
Malonyl-CoA Decarboxylase (MCD) Inhibitors
3-(2-Furyl)acrylic acid is also used in the synthesis of malonyl-CoA decarboxylase (MCD) inhibitors . MCD inhibitors have potential therapeutic applications in treating various metabolic disorders.
作用机制
Target of Action
3-(2-Furyl)acrylic acid is used in the preparation of heteroaryl-substituted bis-trifluoromethyl carbinols and trifluoroacetophenone derivatives . These compounds are known to inhibit malonyl-CoA decarboxylase (MCD), an enzyme that plays a crucial role in fatty acid metabolism .
Mode of Action
It’s known that the compound interacts with its targets, such as mcd, leading to the inhibition of the enzyme’s activity . This interaction and the resulting changes in the enzyme’s activity can influence various biochemical processes, particularly those related to fatty acid metabolism.
Biochemical Pathways
The inhibition of MCD by 3-(2-Furyl)acrylic acid can affect the fatty acid metabolism pathway. MCD is responsible for the decarboxylation of malonyl-CoA to acetyl-CoA, a key step in fatty acid metabolism. By inhibiting MCD, 3-(2-Furyl)acrylic acid can potentially alter the balance of these metabolites and impact the overall process of fatty acid metabolism .
Result of Action
The primary result of the action of 3-(2-Furyl)acrylic acid is the inhibition of MCD, which can lead to alterations in fatty acid metabolism . This can have various molecular and cellular effects, depending on the specific context within the body.
安全和危害
The safety data sheet indicates that 3-(2-Furyl)acrylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
未来方向
属性
IUPAC Name |
(E)-3-(furan-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJLOOJRNPHKAV-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901230 | |
| Record name | (E)-2-Furanacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Furyl)acrylic acid | |
CAS RN |
539-47-9, 15690-24-1 | |
| Record name | 2-Furanacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furanacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015690241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15690-24-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74521 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furylacrylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32626 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furylacrylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4671 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-(2-furanyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-2-Furanacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-furyl)acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-(furan-2-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-FURANACRYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2U24OA3UJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure and molecular formula of 3-(2-Furyl)acrylic acid?
A1: 3-(2-Furyl)acrylic acid is an organic compound with a furan ring linked to an acrylic acid moiety. Its molecular formula is C₇H₆O₃ .
Q2: How is 3-(2-Furyl)acrylic acid synthesized?
A2: One approach to synthesize 3-(2-Furyl)acrylic acid is through the reaction of furfural with malonic acid . Another method involves reacting 3-(2-furyl)acrylic acid with epichlorohydrin to produce 2,3-epoxypropyl 3-(2-furyl)acrylate (EPFA) .
Q3: What are the applications of 3-(2-Furyl)acrylic acid in material science?
A3: 3-(2-Furyl)acrylic acid can be used as a starting material for synthesizing various polymers and composites. For example, it can be reacted with epichlorohydrin to create 2,3-epoxypropyl 3-(2-furyl)acrylate, a monomer used in the production of glass fiber reinforced composites with good mechanical and electrical properties . It can also be converted to a diacid, cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA-2), through a [2 + 2] photocycloaddition. CBDA-2 has potential as a building block for sustainable materials, such as polymers and cross-linked epoxies, due to its rigidity and stability .
Q4: Can 3-(2-Furyl)acrylic acid be used in polymerization reactions?
A4: Yes, 3-(2-Furyl)acrylic acid derivatives, like 2,3-epoxypropyl 3-(2-furyl)acrylate, can be copolymerized with other monomers, such as styrene and methyl methacrylate, to create copolymers with tunable properties . The properties of these copolymers can be tailored by adjusting the ratio of monomers and reaction conditions.
Q5: Does 3-(2-Furyl)acrylic acid have biological activity?
A5: Research suggests that 3-(2-Furyl)acrylic acid can inhibit the transport of γ-hydroxybutyrate in mouse brain synaptosomes, a finding that could be relevant to studying neurotransmission . It acts as a competitive inhibitor of γ-hydroxybutyrate transport, indicating interaction with the substrate recognition site on the transporter protein.
Q6: Can 3-(2-Furyl)acrylic acid be used to synthesize other biologically active compounds?
A6: Yes, 3-(2-Furyl)acrylic acid serves as a precursor in the biosynthesis of stilbene methyl ethers in Escherichia coli . By incorporating a stilbene methyltransferase gene (OsPMT) into an artificial stilbene biosynthetic pathway in E. coli, researchers were able to produce stilbene methyl ethers using 3-(2-Furyl)acrylic acid as a starting material.
Q7: Are there any known challenges or limitations associated with using 3-(2-Furyl)acrylic acid in different applications?
A7: One challenge in utilizing 3-(2-Furyl)acrylic acid derivatives for grafting onto polymers, like hyperbranched polyethylene, is the occurrence of chain degradation and crosslinking side reactions . Researchers have explored the use of inhibitors, such as N,N-diethyl cinnamamide (DECA), to mitigate these side reactions and achieve more efficient grafting.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



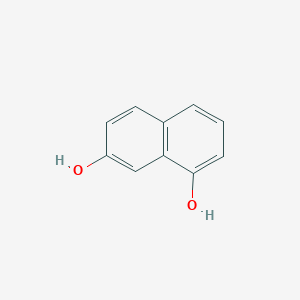
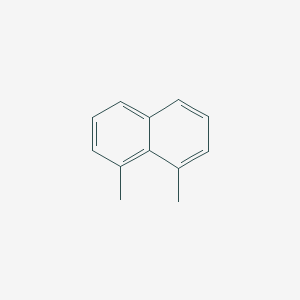
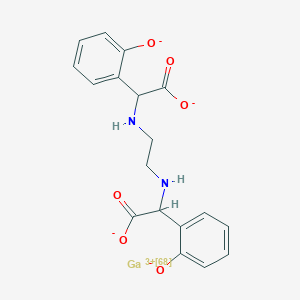
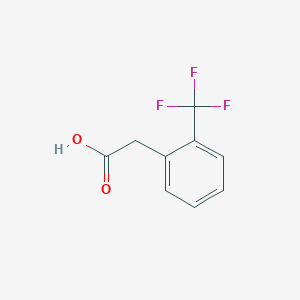

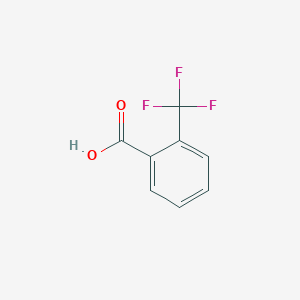


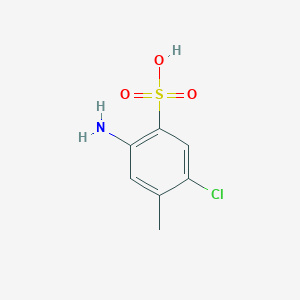
![benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B165277.png)
